N,N'-1,2-propanediylbis(2-fluorobenzamide)
Overview
Description
N,N'-1,2-propanediylbis(2-fluorobenzamide), also known as PFBA, is a chemical compound that is widely used in scientific research. It is a fluorinated derivative of benzamide, which is a common organic compound used in the synthesis of pharmaceuticals and agrochemicals. PFBA has a unique structure that makes it an attractive molecule for various applications, including biochemical and physiological studies.
Mechanism of Action
The mechanism of action of N,N'-1,2-propanediylbis(2-fluorobenzamide) is based on its ability to bind to proteins and induce conformational changes. N,N'-1,2-propanediylbis(2-fluorobenzamide) has a hydrophobic fluorinated benzene ring that interacts with non-polar amino acid residues in the protein binding site, while the amide groups form hydrogen bonds with polar amino acid residues. This results in a stable protein-ligand complex that can be detected by fluorescence spectroscopy.
Biochemical and Physiological Effects
N,N'-1,2-propanediylbis(2-fluorobenzamide) has been shown to have a minimal effect on the biochemical and physiological properties of proteins. It does not affect the enzymatic activity or stability of proteins and has no significant cytotoxicity. N,N'-1,2-propanediylbis(2-fluorobenzamide) has been used to study the binding kinetics of various proteins, including enzymes, receptors, and antibodies.
Advantages and Limitations for Lab Experiments
N,N'-1,2-propanediylbis(2-fluorobenzamide) has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, and it has a high binding affinity for proteins. N,N'-1,2-propanediylbis(2-fluorobenzamide) is also highly fluorescent, which makes it easy to detect and quantify. However, N,N'-1,2-propanediylbis(2-fluorobenzamide) has some limitations. It has a relatively short half-life in cells and tissues, which limits its use for long-term studies. N,N'-1,2-propanediylbis(2-fluorobenzamide) also has a low solubility in water, which can limit its use in aqueous environments.
Future Directions
There are several future directions for the use of N,N'-1,2-propanediylbis(2-fluorobenzamide) in scientific research. One potential application is in the development of new drug candidates. N,N'-1,2-propanediylbis(2-fluorobenzamide) can be used to screen large libraries of compounds for their binding affinity to target proteins, which can lead to the discovery of new drug candidates. Another future direction is in the study of protein dynamics and folding. N,N'-1,2-propanediylbis(2-fluorobenzamide) can be used to monitor the conformational changes of proteins in real-time, which can provide insights into the mechanisms of protein folding and unfolding. Additionally, N,N'-1,2-propanediylbis(2-fluorobenzamide) can be used to study the interactions between proteins and other biomolecules, such as lipids and carbohydrates. Overall, N,N'-1,2-propanediylbis(2-fluorobenzamide) has great potential for advancing our understanding of biological processes and developing new therapies for diseases.
Conclusion
In conclusion, N,N'-1,2-propanediylbis(2-fluorobenzamide) is a valuable tool for scientific research due to its high binding affinity for proteins and its fluorescent properties. It has a simple synthesis method and can be used for a variety of applications, including protein-ligand interactions, enzyme kinetics, and cellular processes. Although N,N'-1,2-propanediylbis(2-fluorobenzamide) has some limitations, it has great potential for advancing our understanding of biological processes and developing new therapies for diseases.
Scientific Research Applications
N,N'-1,2-propanediylbis(2-fluorobenzamide) is widely used in scientific research as a fluorescent probe for studying protein-ligand interactions, enzyme kinetics, and cellular processes. It has a high binding affinity for proteins and can be used to monitor protein-protein interactions, protein-DNA interactions, and protein-small molecule interactions. N,N'-1,2-propanediylbis(2-fluorobenzamide) can also be used to label proteins for imaging studies and to study the dynamics of protein folding and unfolding.
properties
IUPAC Name |
2-fluoro-N-[2-[(2-fluorobenzoyl)amino]propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-11(21-17(23)13-7-3-5-9-15(13)19)10-20-16(22)12-6-2-4-8-14(12)18/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWGXLEECSEHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1F)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-propane-1,2-diylbis(2-fluorobenzamide) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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